

An In-depth Technical Guide to 4-Butoxybenzaldehyde: Discovery, Synthesis, and Applications

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Compound of Interest

Compound Name: 4-Butoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Butoxybenzaldehyde**, an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. While the precise historical account of its initial discovery is not well-documented, its synthesis is a classic example of the Williamson ether synthesis, a cornerstone of organic chemistry developed in the mid-19th century. This document details the established synthetic methodologies, presents a thorough compilation of its physicochemical and spectroscopic properties, and explores its applications, with a particular focus on its role as a tyrosinase inhibitor in the context of drug development. Experimental protocols and mechanistic insights are provided to serve as a valuable resource for researchers in the field.

Introduction and Historical Context

4-Butoxybenzaldehyde, also known as p-butoxybenzaldehyde, is an organic compound characterized by a benzaldehyde moiety substituted with a butoxy group at the para position.^[1] Its molecular structure lends it to a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.^{[1][2]}

The history of **4-Butoxybenzaldehyde** is intrinsically linked to the development of synthetic organic chemistry. While a specific date or individual credited with its first synthesis is not readily available in the surveyed literature, its preparation relies on the Williamson ether synthesis, a reaction developed by Alexander Williamson in 1850.[3][4] This reaction, involving the coupling of an alkoxide with an alkyl halide, revolutionized the synthesis of ethers and provided a straightforward route to compounds like **4-Butoxybenzaldehyde** from readily available precursors such as 4-hydroxybenzaldehyde.[3][4] The rise of the synthetic fragrance and flavor industry in the early 20th century likely spurred interest in alkoxybenzaldehydes for their aromatic properties.[5][6] In modern times, its utility has expanded into medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors.[7]

Physicochemical and Spectroscopic Data

4-Butoxybenzaldehyde is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is more soluble in organic solvents like ethanol and ether than in water.[1] A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of **4-Butoxybenzaldehyde**

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₄ O ₂	[8]
Molecular Weight	178.23 g/mol	[2][8]
CAS Number	5736-88-9	[8]
Boiling Point	285 °C (lit.)	[2][9]
Density	1.031 g/mL at 25 °C (lit.)	[2][9]
Refractive Index (n _{20/D})	1.539 (lit.)	[2]

Table 2: Spectroscopic Data for **4-Butoxybenzaldehyde**

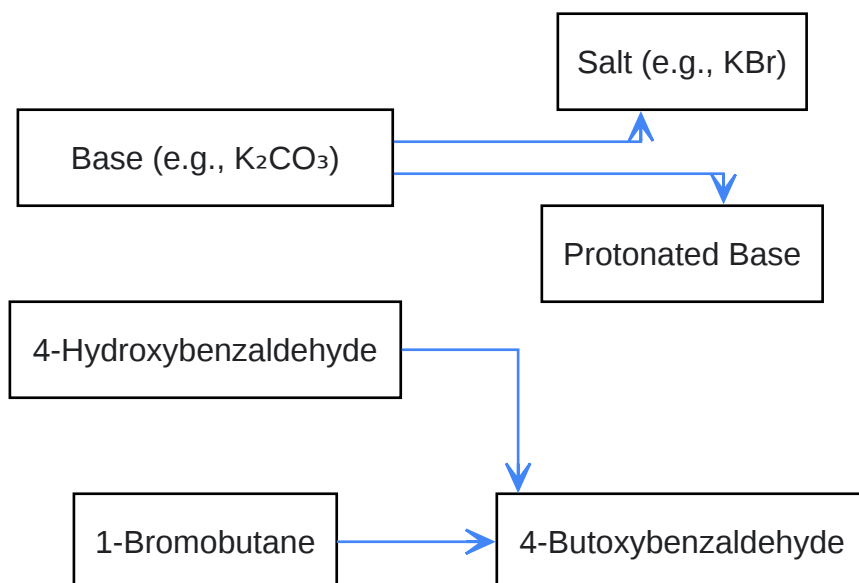
Spectrum Type	Key Peaks/Shifts	Reference(s)
^1H NMR (CDCl_3 , 500 MHz)	δ (ppm): 9.89 (s, 1H), 7.84 (d, $J = 8.8$ Hz, 2H), 7.00 (d, $J = 8.6$ Hz, 2H), 4.06 (t, $J = 6.3$ Hz, 2H), 1.85-1.79 (m, 2H), 1.57-1.49 (m, 2H), 1.01 (t, $J = 7.3$ Hz, 3H)	[10]
^{13}C NMR (CDCl_3 , 125 MHz)	δ (ppm): 190.7, 164.2, 131.9, 129.8, 114.7, 68.1, 31.0, 19.1, 13.7	[10]
Mass Spectrometry (EI)	m/z : 178 (M^+), 121, 122, 123, 57	[8]
Infrared (IR)	Key absorptions corresponding to C=O (aldehyde), C-O (ether), and aromatic C-H and C=C stretching.	[8]

Synthesis of 4-Butoxybenzaldehyde

The primary and most well-established method for the synthesis of **4-Butoxybenzaldehyde** is the Williamson ether synthesis. This $\text{S}_{\text{N}}2$ reaction provides an efficient route from 4-hydroxybenzaldehyde and a butyl halide.

General Reaction Scheme

The synthesis involves the deprotonation of 4-hydroxybenzaldehyde by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of a butyl halide (e.g., 1-bromobutane) to form the ether linkage.



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Caption: General scheme of the Williamson ether synthesis for **4-Butoxybenzaldehyde**.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of **4-Butoxybenzaldehyde**.

Materials:

- 4-Hydroxybenzaldehyde
- 1-Bromobutane
- Anhydrous Potassium Carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Water
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (e.g., 35 g, 287 mmol) and 1-bromobutane (e.g., 30.92 mL, 287 mmol) in DMF (e.g., 750 mL).[\[10\]](#)
- Stir the reaction mixture for 20 minutes under a nitrogen atmosphere.[\[10\]](#)
- Add anhydrous potassium carbonate (e.g., 118.83 g, 860 mmol) to the mixture.[\[10\]](#)
- Heat the reaction mixture to 70 °C and stir for 20 hours.[\[10\]](#)
- After the reaction is complete, cool the mixture to room temperature.[\[10\]](#)
- Quench the reaction with an excess of water and extract the product with ethyl acetate.[\[10\]](#)
- Combine the organic phases, wash several times with water, and then dry over anhydrous sodium sulfate.[\[10\]](#)
- Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.[\[10\]](#)
- Purify the crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate mobile phase) to yield **4-Butoxybenzaldehyde** as a brown oil (typical yield: ~95%).[\[10\]](#)

Applications in Drug Development and Biological Activity

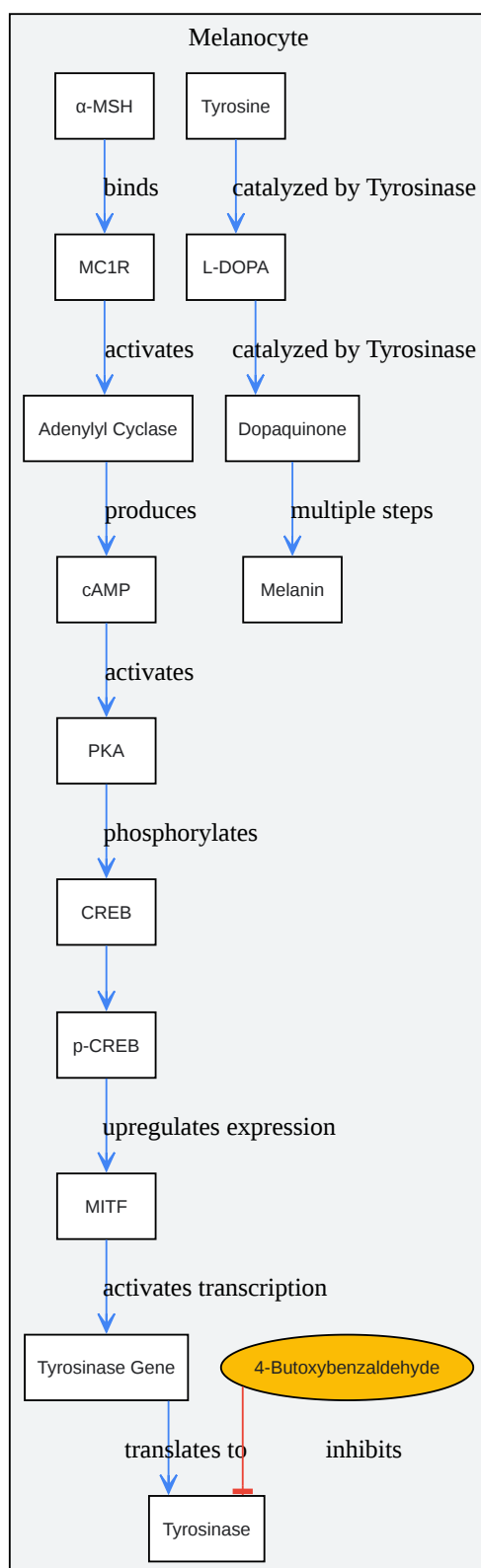
4-Butoxybenzaldehyde and its derivatives have garnered attention in medicinal chemistry due to their biological activities. A notable application is their role as tyrosinase inhibitors.[\[7\]](#)

Tyrosinase Inhibition and the Melanogenesis Pathway

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes.[\[11\]\[12\]](#) Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, inhibitors of tyrosinase are of great interest for dermatological and cosmetic applications.[\[11\]\[12\]](#) 4-substituted benzaldehydes, including **4-Butoxybenzaldehyde**, have been shown to inhibit the diphenolase activity of mushroom tyrosinase.[\[7\]](#) The bulky butoxy

group at the 4-position is thought to contribute to a full and mixed-type inhibition of the enzyme.
[1][13]

The melanogenesis signaling pathway is a complex cascade of events. The binding of α -melanocyte-stimulating hormone (α -MSH) to the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[11] This, in turn, activates protein kinase A (PKA), which phosphorylates the transcription factor CREB.[11] Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[11][14] MITF then promotes the transcription of tyrosinase and other related proteins, leading to melanin synthesis.[11][14] Tyrosinase inhibitors like **4-Butoxybenzaldehyde** act directly on the tyrosinase enzyme, thereby blocking a critical step in this pathway.



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Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of **4-Butoxybenzaldehyde** on tyrosinase.

Conclusion

4-Butoxybenzaldehyde is a synthetically accessible aromatic aldehyde with a rich history rooted in the foundational principles of organic chemistry. Its preparation via the Williamson ether synthesis is a robust and high-yielding process. The physicochemical and spectroscopic properties of **4-Butoxybenzaldehyde** are well-characterized, providing a solid basis for its use in further synthetic applications. Its role as a tyrosinase inhibitor highlights its potential in the development of therapeutic agents for hyperpigmentation disorders and underscores the importance of simple aromatic scaffolds in medicinal chemistry. This guide serves as a comprehensive resource for researchers and professionals, providing the necessary data and protocols to facilitate further investigation and application of this versatile compound.

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